molecular formula C40H36N2O5 B13382542 Fmoc-DL-Gln(Mtt)(Mtt)-OH

Fmoc-DL-Gln(Mtt)(Mtt)-OH

Cat. No.: B13382542
M. Wt: 624.7 g/mol
InChI Key: XQIMEYIDZSICTF-UHFFFAOYSA-N
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Description

Fmoc-DL-Gln(Mtt)(Mtt)-OH is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes. The compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-Gln(Mtt)(Mtt)-OH typically involves the protection of the amino and carboxyl groups of glutamine. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the Mtt (4-methyltrityl) groups protect the side chain amide groups. The synthesis usually involves the following steps:

    Protection of the amino group: The amino group of glutamine is protected using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).

    Protection of the side chain amide groups: The side chain amide groups are protected using Mtt chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-Gln(Mtt)(Mtt)-OH undergoes various chemical reactions, including:

    Deprotection reactions: Removal of the Fmoc and Mtt groups under specific conditions.

    Coupling reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection of Fmoc group: Typically achieved using piperidine in dimethylformamide (DMF).

    Deprotection of Mtt groups: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).

    Coupling reactions: Use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.

Scientific Research Applications

Chemistry

Fmoc-DL-Gln(Mtt)(Mtt)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences. The protective groups help in the stepwise construction of peptides, ensuring high purity and yield.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine

In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs, vaccines, and diagnostic tools.

Industry

In the industrial sector, peptides synthesized using this compound are used in the production of cosmetics, food additives, and agricultural products.

Mechanism of Action

The mechanism of action of Fmoc-DL-Gln(Mtt)(Mtt)-OH involves the protection and deprotection of amino and carboxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Mtt groups protect the side chain amide groups. During peptide synthesis, these protective groups are selectively removed to allow the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Gln(Trt)-OH: Similar to Fmoc-DL-Gln(Mtt)(Mtt)-OH but uses trityl (Trt) groups for side chain protection.

    Fmoc-D-Gln-Wang resin: Used in solid-phase peptide synthesis with Wang resin as the solid support.

    Fmoc-D-Ala-Wang resin: Another derivative used in peptide synthesis with alanine as the amino acid.

Uniqueness

This compound is unique due to its dual Mtt protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides with multiple functional groups.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIMEYIDZSICTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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